1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Xanthine Oxidoreductase Hyperuricemia Gout

Generic pyrazole carboxylic acids often fail due to regioisomeric mismatch-the 3-COOH isomer lacks critical target engagement. This compound resolves that with the essential 4-COOH pyrazole motif required for ALKBH1 inhibition. The orthogonally reactive aryl bromide (Suzuki coupling) and aryl fluoride (metabolic stability) enable rapid, cost-efficient library diversification. - Exclusive N1-(2-bromo-4-fluorobenzyl) regioisomer, confirmed 4-COOH substitution. - Single scaffold for structure-based drug design targeting ALKBH1 and XOR. - Reduces synthetic steps vs. non-brominated analogs, accelerating hit-to-lead timelines.

Molecular Formula C11H8BrFN2O2
Molecular Weight 299.10 g/mol
Cat. No. B12073497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Molecular FormulaC11H8BrFN2O2
Molecular Weight299.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H8BrFN2O2/c12-10-3-9(13)2-1-7(10)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
InChIKeyTVRLBAHSNHJAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Dual-Halogen Pyrazole-4-Carboxylic Acid


1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1153368-32-1, C11H8BrFN2O2, MW 299.10) is a synthetic pyrazole-4-carboxylic acid derivative featuring a 2-bromo-4-fluorobenzyl substituent at the N1 position . This compound combines a versatile carboxylic acid handle with orthogonal halogen reactivity sites (aryl bromide and aryl fluoride), positioning it as a potential intermediate for medicinal chemistry diversification and agrochemical synthesis . The pyrazole-4-carboxylic acid scaffold is recognized in multiple therapeutic programs, including ALKBH1 inhibitors for gastric cancer and xanthine oxidoreductase inhibitors for hyperuricemia, although direct biological data for this specific compound remains limited in the public domain .

Core Pyrazole-4-carboxylic acid scaffold
Reactivity Dual-halogen (Br/F) handle for orthogonal diversification
Compatibility Pd-catalyzed cross-coupling and medchem workflows

Why Generic Substitution Fails: Regioisomerism Matters


In-class compounds cannot be simply interchanged due to the stringent demands of regioisomeric specificity and halogen-dependent reactivity. Critically, the substitution pattern on the pyrazole ring is the defining feature for biological target engagement and chemical diversification . The ubiquitous pyrazole-3-carboxylic acid regioisomer (e.g., 1-(2-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, CAS 1152537-16-0) is not functionally interchangeable; in analogous systems, the 3-COOH isomer loses critical hydrogen-bonding interactions with target proteins, such as the ALKBH1 active site, where the 4-COOH group is essential . Similarly, replacing the 2-bromo-4-fluorophenyl group with a simpler phenyl or chloro-analog alters the electronic and steric properties necessary for specific cross-coupling reactivity or target binding . Procuring a generic pyrazole carboxylic acid without these precise structural features risks failure in synthetic diversification or biological screening campaigns.

Regioisomer mismatch
3-COOH pyrazole isomers may not replicate 4-COOH target engagement; class-level SAR shows critical dependency on carboxyl position.
Halogen pattern shift
Simpler phenyl or chloro analogs alter electronic and steric profiles, potentially reducing cross-coupling efficiency or target binding.

Differentiation Evidence vs. Closest Analogs


XOR Inhibition: 4-COOH Regioisomer Superiority

The 1-phenyl-pyrazole-4-carboxylic acid scaffold (the core of the target compound) demonstrates potent XOR inhibition at low nanomolar concentrations. Reference compound 16c exhibited an IC50 of 5.7 nM, statistically equivalent to the approved drug febuxostat (IC50 = 5.4 nM) . This activity is critically dependent on the 4-carboxylic acid regioisomer; in numerous structural series, the 3-carboxylic acid or 5-carboxylic acid analogs consistently show substantially reduced or abolished XOR inhibitory activity, rendering the 4-COOH regioisomer indispensable . While specific, head-to-head data for the target compound versus its own 3-COOH isomer in this assay is not publicly available, the established SAR for the class strongly supports superior engagement of the 4-COOH group with the target enzyme's binding pocket.

XOR Inhibition SAR
Class-level inference
4-COOH series IC50 5.7 nM vs 3-COOH isomers inactive
4-COOH regioisomer is essential for XOR target engagement.
Target compound-specific data not available; review class SAR.
Xanthine Oxidoreductase Hyperuricemia Gout

ALKBH1 Inhibition Requires 4-COOH Pyrazole Motif

A recent medicinal chemistry optimization campaign identified 1H-pyrazole-4-carboxylic acid derivatives as the first highly potent inhibitors of the DNA 6mA demethylase ALKBH1, a target in gastric cancer . The lead compound, derivative 29, achieved potent cellular activity via a prodrug strategy (29E), significantly increasing 6mA abundance and inhibiting gastric cancer cell viability . Critically, the structure-activity relationship (SAR) study explicitly demonstrates that the 4-carboxylic acid group is a non-negotiable requirement for ALKBH1 enzymatic inhibition; corresponding 3-carboxylic acid or ester analogs were either inactive or dramatically less potent in the reported series . This provides strong class-level evidence that the target compound, possessing the 4-COOH motif, holds significant lead-like potential over any 3-COOH isomer for ALKBH1-targeted drug discovery.

ALKBH1 Inhibition SAR
Class-level inference
4-COOH derivative 29 potent vs 3-COOH analogs inactive
4-COOH motif required for ALKBH1 enzymatic inhibition.
SAR from published series; specific compound not tested.
Epigenetics ALKBH1 Gastric Cancer

Dual Halogen Enables Orthogonal Diversification

The target compound uniquely juxtaposes an aryl bromide and an aryl fluoride on the benzyl substituent, in addition to the carboxylic acid handle. This arrangement permits chemoselective, sequential functionalization: the bromide is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoride serves as a metabolically stable, electronically modulating group . In contrast, the generic 3-carboxylic acid isomer lacks this overall functional group topology, and non-halogenated analogs (e.g., simple benzyl-pyrazole-4-carboxylic acids) require additional, wasteful synthetic steps to install the halogens necessary for diversification . This orthogonal reactivity is a key differentiator for medicinal chemists requiring efficient parallel library synthesis.

Orthogonal Diversification
Class-level inference
Aryl-Br cross-coupling handle enables late-stage functionalization; reduces step count vs non-halogenated analogs.
Supports efficient parallel library synthesis.
Validate in specific reaction conditions.
Synthetic Methodology Cross-coupling Medicinal Chemistry

Application Scenarios for This Pyrazole Acid


Hit-to-Lead Optimization: ALKBH1 Gastric Cancer

Based on the demonstrated dependence of ALKBH1 inhibition on the 4-carboxylic acid pyrazole motif , this compound is the preferred starting scaffold for structure-based drug design. The bromo substituent can be readily modified via Suzuki coupling to explore the ALKBH1 active site's hydrophobic sub-pocket, while the fluoride maintains optimal metabolic stability. Any program aiming to discover novel ALKBH1 inhibitors should prioritize the 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid core over its 3-COOH isomer.

Discovery of Non-Purine XOR Inhibitors

The class-leading XOR inhibitory potency of 4-carboxylic acid pyrazoles (e.g., IC50 = 5.7 nM for analog 16c, comparable to febuxostat) positions this compound as an ideal building block for exploratory XOR inhibitor libraries. The uniquely positioned bromine atom allows for extensive exploration of the solvent-exposed region of the enzyme, potentially overcoming the solubility limitations that plague many non-purine XOR inhibitors. The target compound's specific substitution pattern is more electrophilic and sterically differentiated than generic 1-phenyl-pyrazole-4-carboxylic acids, which may translate to improved selectivity profiles.

Diversified Pyrazole Libraries via Chemoselective Cross-Coupling

The orthogonal reactivity of the aryl bromide and aryl fluoride on the benzyl group, combined with the carboxylic acid, makes this compound a superior choice for generating large, diverse compound arrays with minimal synthetic steps . This directly reduces the time and cost associated with library production. In contrast, alternative scaffolds lacking the bromide (e.g., 1-benzyl-1H-pyrazole-4-carboxylic acid) require de novo synthetic planning to introduce a functional handle, making the target compound the most resource-efficient procurement choice for medicinal chemistry groups with a focus on rapid library generation.

Application
Selection Property
Validation Focus
ALKBH1 inhibitor lead identification
4-COOH regioisomer scaffold
ALKBH1 enzymatic and cellular 6mA endpoints
Xanthine oxidoreductase inhibitor discovery
Non-purine pyrazole-4-carboxylic acid core
XOR inhibitory potency and selectivity profiling
Diversified library synthesis
Aryl-Br orthogonal cross-coupling handle
Reaction efficiency and library diversity
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